molecular formula C16H14N4O4 B043052 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid CAS No. 124676-19-3

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid

Cat. No. B043052
M. Wt: 326.31 g/mol
InChI Key: BNCGQJZQVLAXAB-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds known for their intricate molecular structures and potential biological activities. Research into similar compounds, such as benzoxazolones and triazole derivatives, indicates a broad interest in their synthesis, structural elucidation, and the exploration of their chemical and physical properties due to their relevance in various scientific fields, including medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of complex molecules like "2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid" involves multi-step synthetic routes. Studies have shown that the synthesis of related compounds often includes the use of hydrazine derivatives, esterification processes, and reactions utilizing dicyclohexylcarbodiimide (DCC) in solvents like tetrahydrofuran (THF) to achieve desired esters or amides (Mincheva et al., 1994).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray diffraction and quantum chemical calculations have been employed to elucidate the structures of similar compounds, revealing intricate details about molecular conformations and the effects of intermolecular interactions on their structural stability (Ai Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with amines, acids, or other reagents that can modify the molecular scaffold, leading to new derivatives with potentially unique properties. For instance, reactions with primary amines in the presence of acetic or perchloric acid can lead to the formation of thiazoles or other heterocyclic structures, indicating a versatile chemical behavior that can be exploited for the synthesis of targeted molecules (Kalcheva et al., 1993).

Scientific Research Applications

  • Pharmacological Applications :

  • Chemical Synthesis :

    • It's used as a reagent for synthesizing esters from various acids (Pinto et al., 2013).
    • Useful in evaluating antiproliferative properties and studying new ring annulation by transforming nitro and amino groups (Pokhodylo & Obushak, 2022).
    • The Willgerodt-Kindler method can be applied for its synthesis, making it a promising building block for drug discovery (Pokhodylo et al., 2021).
  • Biological Activities :

    • Esters of this compound show analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).
    • Synthesized salts of this compound have potential as new native drugs (Safonov et al., 2017).
  • Anticonvulsant Activity :

  • Drug Development :

    • Significant antibacterial and antifungal activity of the synthesized compounds suggests their potential in drug development (Vankadari et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis.


Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.


properties

IUPAC Name

2-(benzotriazol-1-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-15(22)14(20-13-9-5-4-8-12(13)18-19-20)17-16(23)24-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGQJZQVLAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401861
Record name (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid

CAS RN

124676-19-3
Record name (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of glyoxylic acid monohydrate (4.60 g), benzotriazole (5.95 g) and benzyl carbamate (7.55 g) was heated to reflux in toluene (100 ml) for 18 h, under Dean-Stark conditions. The mixture was then allowed to cool to room temperature, and the resulting precipitate collected by filtration. This was then recrystallised from diethyl ether giving an off-white solid (11.66 g)
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
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2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
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2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
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2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
Reactant of Route 5
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
Reactant of Route 6
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2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid

Citations

For This Compound
1
Citations
O Mirguet, R Gosmini, J Toum… - Journal of medicinal …, 2013 - ACS Publications
The bromo and extra C-terminal domain (BET) family of bromodomains are involved in binding epigenetic marks on histone proteins, more specifically acetylated lysine residues. This …
Number of citations: 319 pubs.acs.org

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